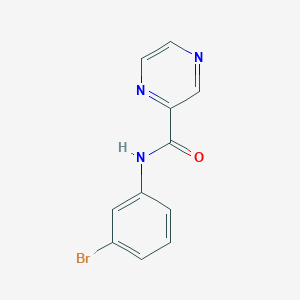

N-(3-bromophenyl)pyrazine-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8BrN3O |

|---|---|

Molecular Weight |

278.1 g/mol |

IUPAC Name |

N-(3-bromophenyl)pyrazine-2-carboxamide |

InChI |

InChI=1S/C11H8BrN3O/c12-8-2-1-3-9(6-8)15-11(16)10-7-13-4-5-14-10/h1-7H,(H,15,16) |

InChI Key |

KEPOTELLTPTTTN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Br)NC(=O)C2=NC=CN=C2 |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)C2=NC=CN=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Approaches to Pyrazine (B50134) Carboxamide Synthesis

The construction of the pyrazine carboxamide core is a critical step, achievable through several reliable synthetic routes. These methods typically involve the coupling of a pyrazine-2-carboxylic acid derivative with an aromatic amine.

The crucial amide linkage in N-(3-bromophenyl)pyrazine-2-carboxamide is formed by creating a peptide-like bond between the pyrazine-2-carboxylic acid moiety and 3-bromoaniline (B18343). This can be accomplished through various strategies, each with distinct advantages.

Direct condensation of a pyrazine-2-carboxylic acid with an aromatic amine like 3-bromoaniline is a fundamental approach. This reaction often requires activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. The synthesis of various substituted N-phenylpyrazine-2-carboxamides has been successfully achieved through the condensation of the corresponding pyrazine-2-carboxylic acid chloride with ring-substituted anilines. researchgate.netmdpi.comnih.gov This highlights a common and effective strategy for creating the amide bond.

Modern synthetic chemistry heavily relies on coupling reagents to promote efficient amide bond formation under mild conditions. iris-biotech.de

Yamaguchi Reagent : The Yamaguchi protocol, which utilizes 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), is a powerful method for esterification and amidation. nih.govfrontiersin.org The process involves the initial formation of a mixed anhydride (B1165640) from the carboxylic acid and the Yamaguchi reagent, which is then reacted with an amine in the presence of a base like triethylamine (B128534) and a catalyst such as 4-Dimethylaminopyridine (DMAP). santiago-lab.comorganic-chemistry.org This method has been successfully employed for the synthesis of pyrazine-2-carboxamide analogues from pyrazine-2-carboxylic acid and various amines. frontiersin.orgits.ac.id The reaction's efficiency can be influenced by the nature of the amine used. its.ac.id

N,N′-Dicyclohexylcarbodiimide/4-Dimethylaminopyridine (DCC/DMAP) : The combination of DCC and a catalytic amount of DMAP is a widely used and effective method for forming amide bonds. organic-chemistry.orgorganic-chemistry.org DCC activates the carboxylic acid to form an O-acylisourea intermediate. organic-chemistry.org DMAP, acting as a potent acyl transfer catalyst, then reacts with this intermediate to generate a highly reactive amide that readily couples with the amine. organic-chemistry.org This system is effective for coupling carboxylic acids with amines to form amides without significant side reactions. organic-chemistry.org A notable application is the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide from pyrazine-2-carboxylic acid and 4-bromo-3-methyl aniline, which proceeded with an 83% yield using DCC and DMAP in dichloromethane (B109758) (DCM). mdpi.com The byproduct of this reaction, dicyclohexylurea (DCU), is typically insoluble in many organic solvents and can often be removed by filtration. peptide.comresearchgate.net

A classic and robust method for synthesizing amides involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate. its.ac.id Pyrazine-2-carboxylic acid can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), to produce pyrazine-2-carbonyl chloride. researchgate.netprepchem.com This highly reactive intermediate is then treated with the desired aromatic amine (in this case, 3-bromoaniline) to yield the final this compound. researchgate.net This two-step, one-pot procedure is a common pathway for preparing various substituted pyrazinecarboxamides. mdpi.comnih.gov

Research has documented the synthesis of structurally related bromo-substituted phenyl amides of pyrazine-2-carboxylic acids via the acyl chloride route, as detailed in the table below.

| Compound ID | Pyrazine Substituent (X) | Aniline Substituent (Y) | Molecular Formula | Melting Point (°C) |

|---|---|---|---|---|

| 2j | Cl | 3-Br | C₁₁H₆BrClN₄O | 152-153 |

| 2k | H | 3-Br | C₁₁H₇BrN₄O | 144-145 |

| 2l | Cl, C(CH₃)₃ | 3-Br | C₁₅H₁₄BrClN₄O | 157-158 |

Data sourced from research on substituted amides of pyrazine-2-carboxylic acids. researchgate.net

Amide Bond Formation Strategies

Advanced Functionalization and Derivatization Techniques

The presence of a bromine atom on the phenyl ring of this compound provides a reactive handle for further molecular elaboration through cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. youtube.comlibretexts.org This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of boronic acids. youtube.com

The general mechanism involves a catalytic cycle comprising three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

For this compound, the bromo substituent serves as an ideal coupling partner for Suzuki reactions. A direct analogue, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, has been successfully arylated using various aryl boronic acids. mdpi.com These reactions typically employ a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate (B84403) (K₃PO₄) in a solvent system such as 1,4-dioxane (B91453) and water. mdpi.com This demonstrates a viable pathway for synthesizing a diverse library of derivatives from this compound.

The table below summarizes the results from the Suzuki coupling of a related brominated pyrazine carboxamide, illustrating the potential for derivatization.

| Starting Amide | Aryl Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Benzeneboronic acid | N-(3-methyl-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide | 85 |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | (4-Fluorophenyl)boronic acid | N-(4'-fluoro-3-methyl-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide | 70 |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | (4-(Trifluoromethyl)phenyl)boronic acid | N-(3-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide | 65 |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | (4-Methoxyphenyl)boronic acid | N-(4'-methoxy-3-methyl-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide | 60 |

Data adapted from research on the arylation of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide. mdpi.com

Michael Addition Reactions for Substituted Pyrazine Carboxamides

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. masterorganicchemistry.com It involves the addition of a nucleophile, known as a Michael donor (typically a stabilized enolate or a related soft nucleophile), to an α,β-unsaturated carbonyl compound, referred to as a Michael acceptor. masterorganicchemistry.com The reaction proceeds via 1,4-addition, driven by the formation of a more stable C-C single bond at the expense of a C-C pi bond. masterorganicchemistry.com

While direct examples of Michael addition reactions using this compound as either the donor or acceptor are not extensively documented in dedicated studies, the principles can be applied by analogy to related heterocyclic systems. The core reactivity relies on the generation of a suitable nucleophile and its reaction with an activated alkene. For instance, organocatalyzed asymmetric Michael addition reactions have been successfully developed for other nitrogen-containing heterocycles, such as pyrazolin-5-ones. In these cases, the pyrazolin-5-one acts as the Michael donor, adding to α,β-unsaturated ketones in the presence of a chiral amine catalyst to yield functionalized pyrazole (B372694) derivatives with high enantioselectivity. nih.govbeilstein-journals.org

Similarly, studies on olefinic pyridines, such as 1,2-di-(2-pyridyl)ethylene, demonstrate their capability to act as Michael acceptors. nsf.gov They react effectively with organolithium nucleophiles, where the resulting anionic intermediate is stabilized by the dipyridyl structure, allowing it to be trapped by various electrophiles. nsf.gov This suggests that pyrazine carboxamide derivatives, if appropriately functionalized to contain an α,β-unsaturated system, could serve as Michael acceptors. Conversely, modification of the molecule to generate a carbanionic center could enable it to act as a Michael donor.

The following table summarizes representative results from an organocatalyzed Michael addition involving pyrazolin-5-ones, illustrating the high efficiency and stereocontrol achievable in such reactions with nitrogen heterocycles. nih.gov

Table 1: Asymmetric Michael Addition of Pyrazolin-5-ones to α,β-Unsaturated Ketones

| Entry | Pyrazolone (Donor) | Enone (Acceptor) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1 | N-Phenylpyrazolin-5-one | Chalcone | 87 | 95 |

| 2 | N-(4-Chlorophenyl)pyrazolin-5-one | Chalcone | 85.5 | 92 |

| 3 | N-(4-Methoxyphenyl)pyrazolin-5-one | Chalcone | 61 | 84.5 |

| 4 | N-(3-Chlorophenyl)pyrazolin-5-one | Chalcone | 87 | 95 |

| 5 | C3-Phenyl-N-phenylpyrazolin-5-one | Chalcone | 87 | 90 |

Data sourced by analogy from a study on pyrazolin-5-ones to demonstrate the principles of Michael additions in related heterocyclic systems. nih.gov

Nucleophilic Aromatic Substitution on Pyrazine Ring Systems (by analogy)

The pyrazine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at an activated position. slideshare.net By analogy with related diazines and pyridines, the positions ortho and para (C-2, C-3, C-5, C-6) to the nitrogen atoms are electronically poor and thus activated towards nucleophilic attack. stackexchange.com

In a typical SNAr mechanism on a pyridine-like ring, the rate-determining step is the initial attack of the nucleophile on the electron-deficient carbon, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is key to the feasibility of the reaction. For attack at positions 2- or 4- (ortho or para) of a pyridine (B92270) ring, the negative charge in one of the resonance structures can be delocalized onto the electronegative nitrogen atom. stackexchange.com This provides significant stabilization, favoring substitution at these positions over the meta position (C-3), where the charge remains on the carbon atoms. stackexchange.com

Given that this compound has two nitrogen atoms in a 1,4-relationship, all carbon atoms on the pyrazine ring are ortho or meta to a nitrogen atom, rendering the entire ring system electron-deficient. If a suitable leaving group (e.g., a halogen) were present on the pyrazine ring, it would be expected to undergo SNAr reactions with various nucleophiles such as amines, alkoxides, or thiolates. Research on other nitrogen-fused heterocycles, like 4-chlorofuro[3,2-d]pyrimidine, demonstrates that nucleophilic substitution with amines proceeds in good to excellent yields, highlighting the general applicability of this reaction to electron-poor heterocyclic systems. nih.gov

The table below presents examples of nucleophilic aromatic substitution on a related thieno[3,2-d]pyrimidine (B1254671) system, illustrating the scope of potential nucleophiles and the typical reaction outcomes that could be anticipated for an activated pyrazine carboxamide derivative by analogy. nih.gov

Table 2: Nucleophilic Aromatic Substitution on 4-Chlorothieno[3,2-d]pyrimidine

| Entry | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-(Trifluoromethyl)aniline | N-(2-(Trifluoromethyl)phenyl)thieno[3,2-d]pyrimidin-4-amine | 71 |

| 2 | 4-Methoxyaniline | N-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-amine | 88 |

| 3 | Adamantylamine | N-Adamantylthieno[3,2-d]pyrimidin-4-amine | 85 |

Data sourced by analogy from a study on a fused pyrimidine (B1678525) system to demonstrate the principles of SNAr reactions. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-Phenylpyrazolin-5-one |

| N-(4-Chlorophenyl)pyrazolin-5-one |

| N-(4-Methoxyphenyl)pyrazolin-5-one |

| N-(3-Chlorophenyl)pyrazolin-5-one |

| C3-Phenyl-N-phenylpyrazolin-5-one |

| Chalcone |

| 1,2-di-(2-pyridyl)ethylene |

| 4-chlorofuro[3,2-d]pyrimidine |

| 4-chlorothieno[3,2-d]pyrimidine |

| N-(2-(Trifluoromethyl)phenyl)thieno[3,2-d]pyrimidin-4-amine |

| N-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-amine |

| N-Adamantylthieno[3,2-d]pyrimidin-4-amine |

| Pyridine |

| Pyrazine |

| Pyrazolin-5-one |

| Pyrimidine |

| N-(4-bromophenyl)pyrazine-2-carboxamide |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide |

Advanced Structural Characterization and Solid State Studies

Analysis of Polymorphism and Concomitant Forms

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials and pharmaceutical sciences. N-(3-bromophenyl)pyrazine-2-carboxamide presents a notable example of conformational polymorphism, where different crystal structures arise from distinct molecular conformations. researchgate.netrsc.org

Two concomitant conformational polymorphs of this compound, designated as Polymorph I and Polymorph II, have been discovered and characterized. researchgate.net These forms were obtained simultaneously, with Polymorph I appearing as colorless prismatic crystals and Polymorph II as pale-yellow plates. researchgate.net

Single-crystal X-ray diffraction analysis provided detailed structural data for both polymorphs. Polymorph I crystallizes in the monoclinic space group P2₁/n with two crystallographically independent molecules in the asymmetric unit (Z' = 2). researchgate.net In contrast, Polymorph II crystallizes in the monoclinic P2₁/c space group with one molecule in the asymmetric unit (Z' = 1). researchgate.net This difference in the number of independent molecules highlights the distinct packing environments in the two crystal forms.

| Parameter | Polymorph I | Polymorph II |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| Z | 8 | 4 |

| Molecules per Asymmetric Unit (Z') | 2 | 1 |

| Appearance | Colorless Prismatic | Pale-Yellow Plate |

The existence of these polymorphs is attributed to the conformational flexibility of the this compound molecule. researchgate.net Specifically, the rotation around the C-C single bond connecting the bromophenyl ring and the pyrazine-carboxamide moiety allows the molecule to adopt different conformations. researchgate.net This adaptability enables the molecule to pack in different arrangements, stabilized by a variety of intermolecular interactions. researchgate.netrsc.org

In Polymorph I, the two crystallographically independent molecules exhibit different rotations around this flexible bond. researchgate.net The pyrazine-CO-NH moiety in both polymorphs remains largely planar due to resonance between the carbonyl and amide groups. researchgate.net The key difference lies in the dihedral angle between the pyrazine (B50134) and bromophenyl rings, which is a direct consequence of the molecule's conformational adaptation to optimize its crystal packing. researchgate.net

Intermolecular Interactions Driving Supramolecular Assembly

The stability and specific arrangement of molecules within the crystal lattices of Polymorphs I and II are governed by a combination of directional, non-covalent interactions. These include halogen bonds, hydrogen bonds, and π-stacking interactions, which collectively dictate the final supramolecular architecture. rsc.org

A remarkable feature of the polymorphism in this compound is the "synthon crossover" observed in its halogen bonding patterns. researchgate.netrsc.org The two polymorphs utilize different and distinct halogen bonding synthons to guide their self-assembly.

Polymorph I: The crystal packing is characterized by Type II Br···Br halogen bonds. researchgate.netrsc.org These interactions link the two crystallographically independent molecules, forming a key structural motif. researchgate.net

Polymorph II: This form is driven by a different halogen bond, a dimeric centrosymmetric Br···N interaction between the bromine atom of one molecule and a pyrazine nitrogen of a neighboring molecule. researchgate.netrsc.org This Br···N homosynthon is a crucial element in the self-assembly of Polymorph II. researchgate.net

The presence of these distinct halogen-bonded synthons demonstrates the molecule's ability to utilize different interaction modes, a phenomenon known as synthon flexibility, which is a key factor in the formation of these polymorphs. researchgate.net

| Polymorph | Synthon Type | Description |

|---|---|---|

| Polymorph I | Br···Br | Type II interaction between two crystallographically independent molecules. |

| Polymorph II | Br···N | Forms a dimeric centrosymmetric bromine–pyrazine homosynthon. |

Hydrogen bonding plays a significant role in reinforcing the supramolecular structures of both polymorphs. In Polymorph I, a tetrameric synthon is formed, involving both Br···Br halogen bonds and N(amide)-H···N(pyrazine) hydrogen bonds. rsc.org This creates robust, interconnected molecular assemblies. researchgate.net

In Polymorph II, the primary halogen-bonded dimeric cycles are further linked by weaker intermolecular hydrogen bonds, including N(pyrazine)···H(phenyl) and C=O···H(pyrazine) interactions. researchgate.net These weaker bonds help to extend the structure into 2D sheets, demonstrating a hierarchical assembly process where stronger interactions define the primary motifs and weaker ones provide higher-order organization. researchgate.netrsc.org

Spectroscopic and Diffraction-Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectra provide key insights into the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of a related compound, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, in deuterated chloroform (CDCl₃) shows distinct signals that can be extrapolated to understand the spectrum of this compound. The pyrazine ring protons typically appear as singlets or doublets in the downfield region (δ 8.5-9.5 ppm) due to the electron-withdrawing effect of the nitrogen atoms. The protons of the bromophenyl ring would exhibit complex splitting patterns in the aromatic region (δ 7.0-8.0 ppm), with their chemical shifts influenced by the bromine substituent. The amide proton (N-H) usually appears as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For a similar compound, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, the carbonyl carbon of the amide group is typically observed around δ 160.6 ppm. The carbons of the pyrazine ring resonate in the range of δ 142-148 ppm, while the carbons of the bromophenyl ring appear between δ 118-139 ppm. The carbon atom attached to the bromine would show a characteristic chemical shift.

A representative, though not identical, dataset for a similar compound, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, is presented below to illustrate the expected chemical shifts.

Interactive Table: Representative ¹³C NMR Data for a Related Pyrazine Carboxamide Derivative

| Atom | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 160.6 |

| Pyrazine C2/C6 | ~147.6 |

| Pyrazine C3/C5 | ~144.6, ~142.3 |

| Bromophenyl C-Br | ~120.0 |

| Bromophenyl C-N | ~138.8 |

| Other Bromophenyl C | ~132.8, ~121.9, ~118.7 |

| Methyl C | 23.1 |

Data is for N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and serves as an illustrative example.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its amide and aromatic functionalities.

The key vibrational frequencies are expected in the following regions:

N-H Stretch: A sharp to moderately broad absorption band is anticipated in the region of 3100-3500 cm⁻¹, corresponding to the stretching vibration of the amide N-H bond. For instance, in 3-(benzylamino)pyrazine-2-carboxamide, this peak appears at 3452 cm⁻¹ mdpi.com.

C=O Stretch: A strong, sharp absorption peak characteristic of the amide carbonyl (C=O) stretching vibration is expected between 1630 and 1690 cm⁻¹. In a similar pyrazine derivative, this band was observed at 1689 cm⁻¹ mdpi.com.

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations of the pyrazine and phenyl rings would typically appear above 3000 cm⁻¹.

C=N and C=C Stretches: The stretching vibrations of the C=N bonds within the pyrazine ring and the C=C bonds of both aromatic rings are expected in the 1400-1600 cm⁻¹ region.

C-Br Stretch: The C-Br stretching vibration is generally observed in the fingerprint region, typically between 500 and 700 cm⁻¹.

Interactive Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Amide N-H Stretch | 3100 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Amide C=O Stretch | 1630 - 1690 | Strong |

| Aromatic C=N/C=C Stretch | 1400 - 1600 | Medium-Strong |

| C-Br Stretch | 500 - 700 | Medium-Strong |

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This compound has been found to crystallize as two concomitant conformational polymorphs, designated as Polymorph I and Polymorph II. researchgate.net

The key difference between the two polymorphs lies in their molecular conformation and the nature of the intermolecular halogen bonding. researchgate.net In Polymorph I, the molecules interact via Br···Br halogen bonds, while in Polymorph II, the interaction is of the Br···N type. researchgate.net This demonstrates the flexibility of the molecule in forming different supramolecular assemblies. researchgate.net

The pyrazine-CO-NH moiety in both polymorphs is nearly planar due to resonance, and the conformational differences arise from the rotation around the C-C bond connecting the bromophenyl ring to the amide group. researchgate.net

For a related compound, N-(4-bromophenyl)pyrazine-2-carboxamide, the crystal structure reveals a nearly planar molecule. nih.gov The crystal packing is stabilized by a combination of C—H···O hydrogen bonds, N···Br halogen bonds, and π–π stacking interactions. nih.gov

Interactive Table: Crystallographic Data for a Related Compound, N-(4-Bromophenyl)pyrazine-2-carboxamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₈BrN₃O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.8396 (4) |

| b (Å) | 7.3317 (7) |

| c (Å) | 13.3362 (12) |

| α (°) | 101.670 (4) |

| β (°) | 96.728 (5) |

| γ (°) | 110.524 (5) |

| Volume (ų) | 512.55 (8) |

| Z | 2 |

Data from the crystallographic study of N-(4-bromophenyl)pyrazine-2-carboxamide provides a comparative reference for the solid-state properties of similar compounds. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the electronic structure and properties of N-(3-bromophenyl)pyrazine-2-carboxamide.

Density Functional Theory (DFT) has been a primary tool for investigating this compound. Researchers have employed the B3LYP functional with the 6-311G(d,p) basis set to optimize the molecular geometry and analyze the electronic properties of the compound.

Key findings from DFT studies include the determination of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO-LUMO energy gap has been calculated to be 4.15 eV. This relatively large energy gap suggests high stability for the molecule.

Furthermore, DFT calculations have been used to map the Molecular Electrostatic Potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule. This information is crucial for understanding how the molecule interacts with other chemical species.

Table 1: DFT-Calculated Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.68 eV |

| LUMO Energy | -2.53 eV |

Currently, detailed ab initio studies specifically focused on this compound are not widely available in the reviewed literature. While DFT methods are extensively used, dedicated studies employing methods like Hartree-Fock or Møller-Plesset perturbation theory have not been prominently reported.

Analysis of Molecular Interactions and Bonding

The analysis of intermolecular interactions is crucial for understanding the solid-state properties of this compound.

Hirshfeld surface analysis has been utilized to investigate the nature and extent of intermolecular contacts in the crystal structure of this compound. This analysis provides a quantitative measure of the different types of intermolecular interactions.

The most significant contributions to the Hirshfeld surface are from H···H, C···H/H···C, and O···H/H···O contacts, accounting for 25.1%, 19.3%, and 15.3% of the total surface, respectively. These interactions are indicative of van der Waals forces and hydrogen bonding. Other notable contacts include Br···H/H···Br (9.9%), N···H/H···N (8.8%), and C···C (6.4%).

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Intermolecular Contact | Percentage Contribution (%) |

|---|---|

| H···H | 25.1 |

| C···H/H···C | 19.3 |

| O···H/H···O | 15.3 |

| Br···H/H···Br | 9.9 |

| N···H/H···N | 8.8 |

The presence of a bromine atom in this compound suggests the potential for halogen bonding. Computational studies have explored these interactions. The analysis of Br···H/H···Br contacts, which contribute 9.9% to the Hirshfeld surface, provides insight into the role of the halogen in intermolecular interactions.

Molecular Modeling and Docking Studies for Receptor Interactions

Molecular modeling and docking studies have been performed to explore the potential biological activity of this compound. These studies aim to predict the binding affinity and interaction patterns of the compound with specific protein targets.

One such study investigated the interaction of this compound with the enzyme GlcN-6-P synthase. The docking results revealed a binding energy of -7.2 kcal/mol, indicating a favorable interaction. The analysis of the docked pose showed that the compound forms hydrogen bonds with specific amino acid residues in the active site of the enzyme, including ASN302, GLY301, and CYS300. These interactions are crucial for the potential inhibitory activity of the compound.

Table 3: Molecular Docking Results for this compound with GlcN-6-P synthase

| Parameter | Value |

|---|---|

| Binding Energy | -7.2 kcal/mol |

In Silico Methodologies for Drug-Likeness and Pharmacokinetic Prediction

Application of Lipinski's Rules of Five

Lipinski's Rules of Five provide a foundational framework for evaluating the druglikeness of a chemical compound, particularly concerning its potential for oral bioavailability. These rules are predicated on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules. The rules stipulate that a compound is more likely to be orally bioavailable if it adheres to the following criteria: a molecular weight of less than 500 Daltons, a logP (octanol-water partition coefficient) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

For this compound, computational analysis reveals a favorable profile with respect to these parameters. The calculated properties of the compound are summarized in the table below.

| Lipinski's Parameter | Value | Rule | Compliance |

| Molecular Weight | 292.12 g/mol | < 500 g/mol | Yes |

| LogP (octanol-water partition coefficient) | 2.68 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

As indicated in the table, this compound does not violate any of Lipinski's Rules of Five. This adherence suggests that the compound possesses a physicochemical profile conducive to good absorption and permeation, which are critical prerequisites for oral drug administration.

Predictive Algorithms for Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

Beyond the general guidelines of Lipinski's rules, more sophisticated computational algorithms can predict specific ADME parameters. These predictions offer a more granular view of a compound's likely behavior in a biological system. For this compound, a range of ADME parameters have been predicted using established in silico models.

| ADME Parameter | Predicted Value/Classification | Implication |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes | May be able to cross the blood-brain barrier. |

| Distribution | ||

| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-gp. |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via CYP1A2. |

| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions via CYP2C19. |

| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions via CYP2C9. |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via CYP2D6. |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions via CYP3A4. |

| Excretion | ||

| Log Kp (skin permeation) | -6.89 cm/s | Low likelihood of significant skin permeation. |

The predictive models suggest that this compound has a high probability of good gastrointestinal absorption, a key factor for oral drug delivery. The prediction that it is not a substrate for P-glycoprotein is also favorable, as P-gp is an efflux pump that can reduce the intracellular concentration of drugs. Furthermore, the compound is not predicted to be a significant inhibitor of the major cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a large number of drugs. This reduces the likelihood of clinically significant drug-drug interactions. The predicted ability to permeate the blood-brain barrier suggests that the compound could potentially be developed for central nervous system targets.

Investigation of Biological Activities and Structure Activity Relationships

Antimicrobial Research Focus

The antimicrobial potential of pyrazine (B50134) derivatives has been a subject of considerable scientific interest. This section explores the known antimicrobial activities of N-(3-bromophenyl)pyrazine-2-carboxamide.

Antibacterial Activity Against Pathogenic Microorganisms

Research into the antibacterial effects of this compound against common pathogenic bacteria is limited in the available scientific literature.

Specific studies evaluating the efficacy of this compound against extensively drug-resistant (XDR) bacterial strains, such as Salmonella Typhi, were not identified in a comprehensive review of the literature. However, research on structurally related compounds, such as N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, has shown activity against XDR S. Typhi. nih.govmdpi.com This suggests that the N-phenylpyrazine-2-carboxamide scaffold may hold potential for the development of novel antibacterial agents targeting drug-resistant pathogens. Further investigation is required to determine if this compound shares this activity.

The precise antibacterial mechanism of action for this compound has not been elucidated in the reviewed scientific literature. General studies on pyrazine derivatives suggest various potential targets, but specific mechanistic studies for this particular compound are not available. nih.gov

Antimycobacterial Activity and Therapeutic Potential

In contrast to the limited data on its antibacterial properties, the antimycobacterial activity of this compound has been a subject of more direct investigation.

This compound has been evaluated for its in vitro activity against Mycobacterium tuberculosis and other mycobacterial strains. In a study by Doležal et al., the compound was synthesized and tested for its antimycobacterial efficacy. The results, presented in the table below, indicate its minimum inhibitory concentration (MIC) against various mycobacteria.

| Mycobacterial Strain | MIC (μg/mL) | MIC (µM) |

|---|---|---|

| M. tuberculosis H37Rv | >1000 | >3595 |

| M. kansasii | 500 | 1798 |

| M. avium | >1000 | >3595 |

| M. smegmatis | >1000 | >3595 |

The data reveals that this compound demonstrated some level of activity against M. kansasii, while its activity against M. tuberculosis H37Rv, M. avium, and M. smegmatis was not significant under the tested conditions.

Pyrazinamide (B1679903) is a crucial first-line drug for tuberculosis treatment. csfarmacie.cz The antimycobacterial activity of this compound can be compared to that of pyrazinamide and its other analogues.

In the same study by Doležal et al., pyrazinamide exhibited a MIC of 62.5 µg/mL against M. tuberculosis H37Rv. This indicates that this compound is significantly less active against this strain compared to pyrazinamide. However, the study also included other halogenated N-phenylpyrazine-2-carboxamide analogues that showed more promising activity. For instance, N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide and N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide displayed four times higher activity than pyrazinamide against M. tuberculosis. This highlights the significant influence of the substitution pattern on the benzene (B151609) ring on the antimycobacterial efficacy of this class of compounds. The bromine at the 3-position in this compound does not appear to confer potent antitubercular activity, unlike some other substitutions.

Enzymatic Inhibition Studies

The primary biological activities investigated for this class of compounds are rooted in their ability to inhibit specific enzymes.

While direct studies on this compound are limited, research on closely related analogs provides significant insight. Specifically, a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which share the core bromo-phenyl-pyrazine-carboxamide structure, have been synthesized and evaluated for their inhibitory potential against human placental alkaline phosphatase (h-PLAP). nih.gov

The parent compound in that study, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, served as a baseline for further derivatization via Suzuki cross-coupling reactions. The resulting analogs showed a range of inhibitory activities, with some compounds demonstrating potent inhibition of alkaline phosphatase. The most active derivative, featuring a 4-hydroxyphenyl group introduced via the Suzuki reaction, exhibited an IC₅₀ value of 1.469 ± 0.02 µM, highlighting the potential of this scaffold as an effective enzyme inhibitor. nih.gov

Elucidation of Structure-Activity Relationships (SAR)

Integration of Computational Insights into SAR Development

Computational methods are increasingly integral to understanding the structure-activity relationships (SAR) of pyrazine carboxamides. These techniques provide valuable insights into how these molecules interact with their biological targets, guiding the design of more potent and selective compounds.

For instance, in the development of inhibitors for DNA gyrase, a crucial bacterial enzyme, a computational de novo design approach was used to create a series of pyridine-3-carboxamide (B1143946) inhibitors. nih.gov Subsequent crystallographic studies confirmed that the synthesized compounds bound to the enzyme in the predicted manner, validating the computational models. nih.gov Similarly, machine learning-based Quantitative Structure-Activity Relationship (QSAR) models have been employed to elucidate the chemical substructures of pyrimidine-sulfonamide analogues that are crucial for inhibiting the BRAF V600E protein, a key player in melanoma. nih.gov These models identified key molecular fingerprints responsible for inhibitory activity, which were then validated through molecular docking and network-based activity cliff landscape analysis. nih.gov

Molecular docking has also been a key tool in the development of novel inhibitors for the Fibroblast Growth Factor Receptor (FGFR), a target in cancer therapy. Docking studies were performed to understand the binding modes of 3-amino-pyrazine-2-carboxamide derivatives within the FGFR2 binding site, helping to explain their inhibitory activity. nih.gov These computational approaches not only accelerate the drug discovery process but also provide a deeper understanding of the molecular interactions that underpin biological activity, allowing for the rational design of new pyrazine-based therapeutic agents. nih.govnih.gov

Other Biologically Relevant Activities Explored for Related Pyrazine Carboxamides

The versatile pyrazine carboxamide scaffold has been explored for a wide array of biological activities beyond a single target, demonstrating its potential in various fields.

Herbicidal Activity (Photosynthesis Inhibition)

A significant area of research for pyrazine carboxamides has been their potential as herbicides, primarily through the inhibition of photosynthesis. researchgate.netmdpi.comresearchgate.net The mechanism of action often involves the inhibition of the photosynthetic electron transport (PET) chain in chloroplasts. mdpi.comscispace.comnih.gov

Studies on a series of substituted N-phenylpyrazine-2-carboxamides have shown that their inhibitory activity on the oxygen evolution rate (OER) in spinach chloroplasts is dependent on factors like lipophilicity and the electronic effects of substituents on the phenyl ring. mdpi.comresearchgate.net For example, 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide was identified as a potent inhibitor of PET in spinach chloroplasts, with an IC₅₀ value of 43.0 μmol/L. nih.gov The presence of a chlorine atom on both the pyrazine and benzene rings, along with a tert-butyl group on the pyrazine ring, was found to be beneficial for this activity. nih.gov Another compound, 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, also showed significant inhibition of the OER with an IC₅₀ of 51.0 μmol∙L⁻¹. mdpi.com

The lipophilicity (log P) of the compounds plays a crucial role, with an optimal range observed for maximal activity. For instance, among a series of 5-tert-butyl-N-(substituted phenyl)-pyrazine-2-carboxamides, the highest PET-inhibiting activity was seen in compounds with log P values between 4.02 and 4.41. scispace.com

| Compound | Target | Activity (IC₅₀) | Source |

|---|---|---|---|

| 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Oxygen Evolution Rate (Spinach Chloroplasts) | 51.0 μmol∙L⁻¹ | mdpi.com |

| 5-tert-Butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Chlorophyll (B73375) Content (Chlorella vulgaris) | 44.0 μmol∙L⁻¹ | mdpi.com |

| 2-(5-Methyl-pyrazine-2-carboxamido)benzoic acid | Oxygen Evolution Rate (Spinach Chloroplasts) | 85.0 μmol∙L⁻¹ | researchgate.net |

| 6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | Photosynthetic Electron Transport (Spinach Chloroplasts) | 43.0 μmol/L | nih.gov |

| 5-tert-Butyl-N-(2-trifluoromethylphenyl)-pyrazine-2-carboxamide | Photosynthetic Electron Transport (Spinach Chloroplasts) | 55 μmol dm⁻³ | scispace.com |

Antioxidant and Antialgal Properties

Certain pyrazine derivatives have demonstrated potential as antioxidants. mdpi.comnih.gov This activity is often attributed to the unique electronic properties of the pyrazine ring. nih.gov

In addition to herbicidal activity, many of the same pyrazine carboxamides that inhibit photosynthesis in higher plants also exhibit antialgal properties, specifically by reducing chlorophyll content in algae like Chlorella vulgaris. mdpi.comnih.gov For example, 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide was found to be the most effective in reducing chlorophyll content in C. vulgaris, with an IC₅₀ of 44.0 μmol∙L⁻¹. mdpi.com Similarly, pyrazine-2-carboxylic acid (3-trifluoromethylphenyl)amide showed high antialgal activity with an IC₅₀ of 12.1 micromol/L for chlorophyll content reduction. nih.gov This dual activity makes them interesting candidates for controlling algal blooms and as broad-spectrum herbicides.

Agonism of G Protein-Coupled Receptors (e.g., TGR5)

The Takeda G protein-coupled receptor 5 (TGR5), a receptor for bile acids, has emerged as a promising therapeutic target for metabolic diseases like type 2 diabetes and obesity. nih.govnih.gov A series of novel 3-phenoxypyrazine-2-carboxamide derivatives were designed and synthesized as potent TGR5 agonists. nih.gov

Structure-activity relationship studies revealed that modifications to the pyrazine core and its substituents significantly influenced agonist activity. nih.gov Compounds 18g and 18k, with 2-Cl and 2,5-di-Cl substitutions on the phenoxy ring, respectively, showed excellent human TGR5 agonist activity, superior to the reference drug INT-777. nih.gov These compounds were found to stimulate GLP-1 secretion, a key hormone in glucose regulation. nih.gov The research indicated that the pyrazine carboxamide scaffold is a viable starting point for developing new treatments for metabolic disorders by targeting TGR5. nih.govnih.gov

| Compound | Activity (EC₅₀) on hTGR5 | Source |

|---|---|---|

| Compound 18d (Pyrazine derivative) | 1500 nM | nih.gov |

| Compound 18e (Pyrazine derivative) | 442 nM | nih.gov |

| Compound 18g (2-Cl substituent) | Range of 1.4 to 895 nM | nih.gov |

| Compound 18k (2,5-di-Cl substituent) | Range of 1.4 to 895 nM | nih.gov |

Anticancer and Antiproliferative Investigations (on related scaffolds)

The pyrazine nucleus is a privileged scaffold in medicinal chemistry and has garnered significant attention for its anticancer potential. nih.govnih.gov Derivatives of pyrazine-2-carboxylic acid (PA) have been explored as anticancer agents due to the biological characteristics of the heterocyclic ring. scispace.com

A series of novel PA derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HT-29). scispace.com One derivative, P16, demonstrated promising anticancer activity with an IC₅₀ of 6.11 µM against the A549 lung cancer cell line. scispace.com Another compound, P5, showed notable cytotoxicity against the MCF-7 breast cancer cell line with an IC₅₀ of 8.90 µM. scispace.com

Other research has focused on designing pyrazine-based molecules to inhibit specific cancer-related proteins like PI3Kα kinase and SHP2. mdpi.commdpi.com For example, a series of 8-morpholinoimidazo[1,2-a]pyrazine (B8338187) derivatives bearing phenylpyrimidine-carboxamides were synthesized, with compound 14c showing good inhibitory activity against PI3Kα kinase with an IC₅₀ value of 1.25 ± 0.13 μM. mdpi.com The anticancer activity of pyrazine derivatives often involves mechanisms such as the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation. scispace.commdpi.com

| Compound | Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| Compound P16 | A549 (Lung) | 6.11 µM | scispace.com |

| Compound P16 | MCF-7 (Breast) | 10.64 µM | scispace.com |

| Compound P16 | HT-29 (Colon) | 14.92 µM | scispace.com |

| Compound P5 | MCF-7 (Breast) | 8.90 µM | scispace.com |

| Compound 14c | PI3Kα kinase | 1.25 µM | mdpi.com |

Antitrypanosomal Activity (on related scaffolds)

While direct studies on the antitrypanosomal activity of this compound are limited, research on related heterocyclic carboxamides highlights the potential of this chemical class against trypanosomal parasites, the causative agents of diseases like Chagas disease. mdpi.com

For instance, derivatives of 5-amino-1,2,3-triazole-4-carboxamides have shown potent in vitro activity against Trypanosoma cruzi. mdpi.com Although a lead compound from this series reduced parasite burden in mouse models, it did not achieve a sterile cure. mdpi.com This indicates that while the carboxamide scaffold is a promising starting point, further optimization is needed to develop effective antitrypanosomal drugs. The exploration of different heterocyclic cores, such as pyrazine, attached to the carboxamide moiety could lead to new compounds with improved efficacy and pharmacokinetic profiles for treating trypanosomal infections.

Future Perspectives and Research Directions

Rational Design and Synthesis of Advanced Analogs

The future development of N-(3-bromophenyl)pyrazine-2-carboxamide as a lead compound is dependent on the rational design and efficient synthesis of advanced analogs to explore and optimize structure-activity relationships (SAR). The core structure, consisting of a pyrazine (B50134) ring linked to a bromophenyl group via an amide bond, offers multiple points for chemical modification.

Design Strategies: The design of new analogs focuses on several key areas:

Modification of the Phenyl Ring: The bromine atom on the phenyl ring is a key feature, known to participate in halogen bonding, which can influence supramolecular assembly in the solid state and interactions with biological targets. researchgate.netnih.gov Future designs will likely explore the replacement of bromine with other halogens (chlorine, iodine) or pseudo-halogens to modulate this interaction. Furthermore, the introduction of various substituents (e.g., alkyl, alkoxy, nitro groups) at different positions on the phenyl ring can systematically alter the compound's electronic properties, lipophilicity, and steric profile.

Substitution on the Pyrazine Ring: The pyrazine ring itself can be substituted to enhance potency or selectivity. For example, introducing small alkyl or chloro groups, as seen in related series, can impact biological activity. nih.gov

Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems is a common strategy to discover novel interactions with target proteins and improve pharmacokinetic properties.

Advanced Synthetic Methodologies: Modern synthetic methods are crucial for efficiently generating libraries of these designed analogs. Traditional amide bond formation often involves reagents like thionyl chloride, which can be hazardous. researchgate.net More advanced and milder techniques are now preferred.

| Synthetic Method | Description | Reagents | Application Example | Ref |

| Yamaguchi Reaction | A mild method for esterification and amidation that avoids harsh chlorinating agents. | 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), DMAP, triethylamine (B128534) | Synthesis of various pyrazine-2-carboxamides with aliphatic and aromatic amines. | researchgate.netresearchgate.net |

| DCC/DMAP Coupling | A common and effective method for forming amide bonds between carboxylic acids and amines. | N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide. | mdpi.comsemanticscholar.org |

| Suzuki-Miyaura Cross-Coupling | A powerful palladium-catalyzed reaction to form carbon-carbon bonds, allowing for the arylation of the core structure. | Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₃PO₄), aryl boronic acids | Arylation of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide to create diverse derivatives. | mdpi.comsemanticscholar.org |

| Nucleophilic Aromatic Substitution | Displacement of a leaving group (e.g., chlorine) on the pyrazine ring with a nucleophile (e.g., an amine). | Substituted benzylamines | Synthesis of 3-benzylaminopyrazine-2-carboxamides from 3-chloropyrazine-2-carboxamide. | mdpi.com |

These methodologies facilitate the creation of diverse chemical libraries, which are essential for systematic SAR exploration and the identification of compounds with improved therapeutic potential.

Discovery of Novel Therapeutic Targets and Mechanisms

While pyrazinamide (B1679903) is known for its unique activity against dormant Mycobacterium tuberculosis, the broader therapeutic potential of the N-phenylpyrazine-2-carboxamide class is still under active investigation. mdpi.com Research into this compound and its analogs is paving the way for identifying novel biological targets.

Antibacterial Targets: The emergence of extensively drug-resistant (XDR) bacteria necessitates the discovery of new antibacterial agents. Recent studies have demonstrated the potential of pyrazine carboxamide derivatives against XDR Salmonella Typhi. mdpi.com

DNA Gyrase: Molecular docking studies suggest that derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide can bind to DNA gyrase, a vital bacterial enzyme required for DNA replication. mdpi.comnih.gov This enzyme is a well-validated target for antibacterial drugs, and these findings position the pyrazine carboxamide scaffold as a promising starting point for developing new gyrase inhibitors. semanticscholar.org

Enzyme Inhibition: Beyond antibacterial applications, these compounds have shown activity against other important enzymes.

Alkaline Phosphatase (AP): Analogs such as N-(4-bromo-3-methylphenyl)-5'-methyl-[2,2'-bipyridine]-6-carboxamide have demonstrated potent inhibitory activity against human alkaline phosphatase. mdpi.comsemanticscholar.org Elevated AP levels are associated with various diseases, suggesting a potential therapeutic avenue for these compounds.

Fibroblast Growth Factor Receptors (FGFRs): The pyrazine scaffold is being explored for its potential in oncology. A series of 3-amino-pyrazine-2-carboxamide derivatives were identified as novel inhibitors of FGFRs, which are crucial oncogenic drivers in several cancers. nih.gov This indicates that with appropriate structural modifications, the N-phenylpyrazine-2-carboxamide core could be adapted to target protein kinases.

Enoyl-ACP Reductase (InhA): In the context of tuberculosis, molecular docking studies have been performed to investigate the interaction of pyrazine derivatives with InhA, a key enzyme in the mycobacterial fatty acid synthesis pathway and the target of the drug isoniazid. mdpi.com

The following table summarizes some of the potential therapeutic targets identified for the pyrazine-2-carboxamide scaffold.

| Potential Target | Therapeutic Area | Investigated Compounds | Key Findings | Ref |

| DNA Gyrase | Antibacterial (XDR S. Typhi) | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | In silico studies show binding to the enzyme's active site, suggesting a mechanism for antibacterial activity. | mdpi.comnih.gov |

| Alkaline Phosphatase | Various | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | Potent in vitro inhibition, with IC₅₀ values in the low micromolar range for some analogs. | mdpi.comsemanticscholar.org |

| FGFRs | Oncology | 3-Amino-pyrazine-2-carboxamide derivatives | Identification of a pan-FGFR inhibitor with potent antitumor activity in cancer cell lines. | nih.gov |

| InhA | Antitubercular | 3-Benzylaminopyrazine-2-carboxamides | Active compounds share common binding interactions with known InhA inhibitors in docking studies. | mdpi.com |

Future research will focus on validating these targets through robust biochemical and cellular assays and elucidating the precise molecular mechanisms of action.

Development of Advanced Drug Discovery and Optimization Methodologies

The progression of this compound from a chemical entity to a viable drug candidate requires the integration of advanced methodologies throughout the discovery and optimization process.

Computational and In Silico Methods: Structure-based and ligand-based drug design are becoming indispensable. Molecular docking is routinely used to predict the binding modes of newly synthesized analogs within the active sites of target proteins like DNA gyrase and InhA. mdpi.commdpi.com These computational insights help prioritize which compounds to synthesize, saving time and resources. Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are used early in the process to flag compounds with potentially poor pharmacokinetic properties, allowing for early-stage optimization. nih.govresearchgate.net

High-Throughput Screening (HTS): As synthetic methods allow for the rapid generation of compound libraries, HTS techniques become essential for evaluating their biological activity efficiently. For instance, microdilution broth panel methods are used to quickly screen for antimicrobial activity against various bacterial strains. mdpi.com

Structure-Activity Relationship (SAR) by NMR: Techniques like SAR by NMR can be employed to study the binding of low-affinity fragments to a protein target. This can help build up a more potent molecule piece by piece, providing valuable information about the key interaction points within the target's binding site.

Fragment-Based Drug Discovery (FBDD): This approach involves screening libraries of small chemical fragments to identify those that bind weakly to the target. These hits can then be grown or linked together to create more potent lead compounds. The pyrazine-carboxamide core itself could be considered a valuable fragment for screening against various target classes.

The integration of these advanced methods creates a more efficient and rational drug discovery pipeline, increasing the likelihood of identifying potent and selective clinical candidates derived from the this compound scaffold.

Addressing Challenges in Lead Optimization and Pre-Clinical Development

Moving a lead compound like an this compound analog through pre-clinical development is fraught with challenges. researchgate.net The primary goal of lead optimization is to refine the molecule to achieve a balance of potency, selectivity, and drug-like properties.

Key Challenges and Strategies:

Improving Potency and Selectivity: While initial hits may show promising activity, they often require significant potency improvement. SAR studies are critical here. For example, in a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, it was found that adding substituents that could form additional hydrogen bonds, such as ester or carbonyl groups, enhanced biological activity. nih.gov Selectivity is equally important to minimize off-target effects. This is achieved by systematically modifying the structure to enhance interactions with the desired target while diminishing binding to other proteins.

Optimizing Pharmacokinetics (ADME): A large percentage of drug candidates fail due to poor pharmacokinetic properties. researchgate.net

Solubility and Permeability: Compounds must have adequate aqueous solubility for absorption and distribution. In silico tools like SwissADME can predict properties like lipophilicity (MLOGP) and topological polar surface area (TPSA), which influence solubility and cell permeability. nih.gov For example, a study of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives predicted high gastrointestinal absorption for several analogs based on these parameters. nih.gov

Metabolic Stability: Compounds must be sufficiently stable against metabolic degradation to maintain effective concentrations in the body. Identifying metabolic "hot spots" on the molecule allows chemists to block these positions, for instance, by introducing fluorine atoms.

Plasma Protein Binding: High plasma protein binding can reduce the amount of free drug available to act on the target. This was a challenge identified in the optimization of other heterocyclic inhibitors, where a potent compound was limited by high plasma protein binding, resulting in a low unbound concentration in vivo. researchgate.net

Managing Physicochemical Properties: Properties such as chemical stability, hygroscopicity, and polymorphism must be evaluated and controlled, as they can impact manufacturing, formulation, and bioavailability. researchgate.net The planarity of the N-(4-bromophenyl)pyrazine-2-carboxamide molecule, stabilized by an intramolecular hydrogen bond, and its crystal packing, influenced by halogen and C-H···O bonds, are important considerations for its solid-state properties. nih.gov

The path forward involves a multi-parameter optimization approach, where improvements in potency are constantly balanced against the need for favorable ADME and physicochemical properties. This iterative process of design, synthesis, and testing is crucial for developing a pre-clinical candidate suitable for in vivo studies.

Q & A

Q. What are the established synthetic routes for N-(3-bromophenyl)pyrazine-2-carboxamide, and how can reaction yields be optimized?

The compound is typically synthesized via carbodiimide-mediated coupling (e.g., DCC/DMAP) between pyrazine-2-carboxylic acid and 3-bromoaniline derivatives. Yields range from 48% to 83%, depending on reaction conditions and purification methods . For example, a DCC/DMAP protocol in anhydrous THF under nitrogen atmosphere yields 83% after recrystallization in ethanol . Alternative routes, such as the Biginelli multicomponent reaction, may introduce competing byproducts (e.g., tetrahydropyrimidines) but offer modularity for structural diversification . Optimization involves temperature control (0°C to room temperature), stoichiometric ratios (1:1.2 acid-to-amine), and chromatographic purification (silica gel, ethyl acetate/hexane).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy : Confirm the structure via -NMR (amide proton at δ 10–11 ppm), -NMR (carbonyl resonance at ~165 ppm), and IR (C=O stretch at ~1680 cm) .

- Crystallography : Single-crystal X-ray diffraction reveals planar molecular geometry (dihedral angle ~10° between pyrazine and aryl rings) stabilized by intramolecular N–H⋯N hydrogen bonds. Halogen bonding (N⋯Br, ~3.2 Å) and π-π stacking (centroid distances ~3.8 Å) dominate supramolecular packing . Use SHELX programs for structure refinement .

Q. How is the antimycobacterial activity of this compound evaluated in preliminary in vitro assays?

Screen against Mycobacterium tuberculosis H37Rv using the microplate Alamar Blue assay (MIC ≤2 µg/mL indicates high potency) . Cross-test against MOTT strains (M. avium, M. kansasii) to assess selectivity. Compounds with a Selectivity Index (SI = CC/MIC) >10 advance to in vivo models . Note that electron-withdrawing substituents (e.g., Br, CF) enhance activity by improving membrane permeability and target binding .

Advanced Research Questions

Q. What structural modifications improve the pharmacokinetic profile of this compound for in vivo efficacy?

- Bioisosteric replacement : Substitute Br with CF to enhance metabolic stability while retaining electronegativity .

- Prodrug strategies : Esterify the carboxamide to improve oral bioavailability (e.g., ethyl ester derivatives hydrolyzed in vivo) .

- Co-crystallization : Co-formulate with cyclodextrins to enhance aqueous solubility, as demonstrated for related pyrazinecarboxamides .

Q. How do intermolecular interactions in the crystal lattice influence the compound’s stability and bioavailability?

The planar conformation and halogen bonding (Br⋯π interactions, ~3.4 Å) reduce conformational flexibility, potentially limiting solubility. However, these interactions stabilize the solid state, extending shelf life. Computational modeling (e.g., Hirshfeld surface analysis) can quantify interaction contributions and guide co-crystal design to balance stability and dissolution rates .

Q. Can this compound serve as a ligand for transition-metal complexes with catalytic or therapeutic applications?

Yes. Pyrazinecarboxamides form stable Ru(II) and Mn(II) complexes via coordination through the pyrazine N-atom and carboxamide oxygen. For example, [RuCl(CO)(PPh)(L)] (L = carboxamide ligand) exhibits catalytic activity in transfer hydrogenation (65–88% yields) . These complexes also show potential as photosensitizers in photodynamic therapy due to tunable redox properties .

Q. What computational methods are employed to predict the binding mode of this compound to mycobacterial targets?

- Molecular docking : Use AutoDock Vina to model interactions with M. tuberculosis pyrazinamidase (PncA). The bromophenyl group may occupy a hydrophobic pocket near the active site .

- MD simulations : Assess stability of ligand-target complexes (50 ns trajectories, AMBER force field) to identify critical residues (e.g., Asp8, His51) for hydrogen bonding .

- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with MIC values to design derivatives with enhanced potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.